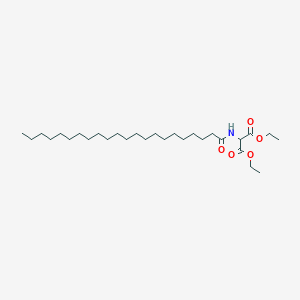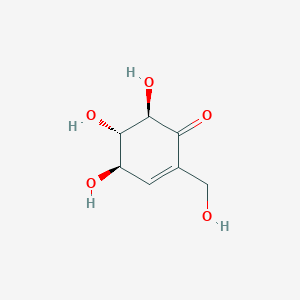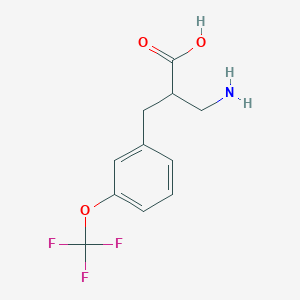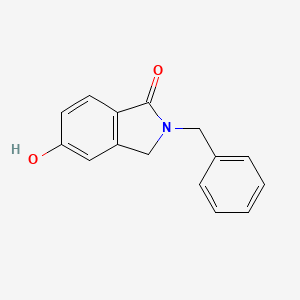
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- is a chemical compound with the molecular formula C15H13NO2. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phthalaldehyde with benzylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, quinones, and reduced derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindol-1-one, 2,3-dihydro-5-iodo-: Similar structure but with an iodine atom at the 5-position.
1H-Isoindol-1-one, 2,3-dihydro-6-hydroxy-: Hydroxyl group at the 6-position instead of the 5-position.
Uniqueness
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Propiedades
Número CAS |
906345-00-4 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-benzyl-5-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C15H13NO2/c17-13-6-7-14-12(8-13)10-16(15(14)18)9-11-4-2-1-3-5-11/h1-8,17H,9-10H2 |
Clave InChI |
YFGJYUYFYLESGB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)O)C(=O)N1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



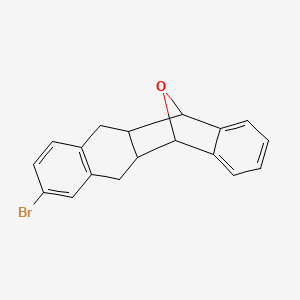
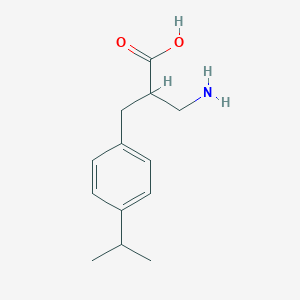
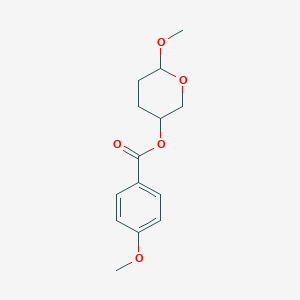
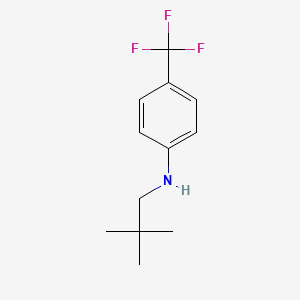
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
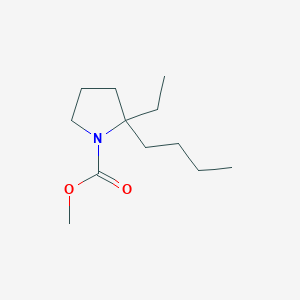
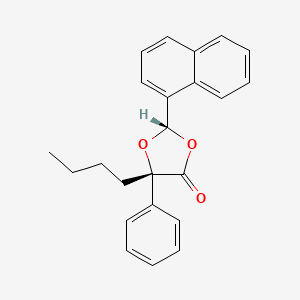

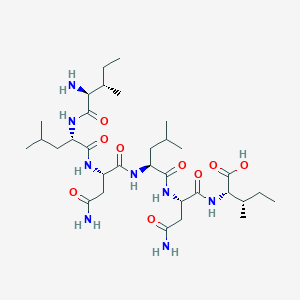
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
